Increased Lipophilicity (XLogP3-AA) Compared to 6-Chloro Analog
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 2.1 [1]. This is a quantifiable, 0.4 log unit increase over its closest comparable precursor, ethyl 6-chloropyrimidine-4-carboxylate, which has a computed XLogP3-AA of 1.7 [2]. This difference is significant in medicinal chemistry, as it predicts enhanced membrane permeability and altered pharmacokinetic profiles for molecules derived from this intermediate [3].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Ethyl 6-chloropyrimidine-4-carboxylate (XLogP3-AA = 1.7) |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A 0.4 log unit increase in XLogP3 predicts a tangible increase in membrane permeability, making this compound a more suitable starting point for designing cell-permeable or CNS-penetrant drug candidates.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 132472403, Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-_tert-butylamino_pyrimidine-4-carboxylate. Accessed Apr. 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 22756838, Ethyl 6-chloropyrimidine-4-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-chloropyrimidine-4-carboxylate. Accessed Apr. 23, 2026. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. (Class-level inference). View Source
